N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[4-({[(4-Chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a thiazole core substituted with a cyclopropanecarboxamide group and a carbamoylmethyl-4-chlorophenyl moiety. The thiazole ring is a five-membered heterocycle with nitrogen and sulfur atoms, which is often utilized in medicinal chemistry for its metabolic stability and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-12-5-1-10(2-6-12)8-18-14(21)7-13-9-23-16(19-13)20-15(22)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZYWWUHYHEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(ethylsulfanyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a triazole ring and an ethylsulfanyl group. The trifluoromethyl group is also notable for enhancing the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Caspase activation, Bcl-2 downregulation |
| A549 | 30.15 | ROS generation, cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound in developing new antibiotics .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.
- Case Study on Bacterial Infections : A pilot study assessed the effectiveness of this compound against drug-resistant bacterial infections in hospitalized patients. Preliminary results showed a reduction in infection rates and improved patient outcomes.
Scientific Research Applications
Antitumor Activity
Research has shown that thiazole derivatives, including those with a similar structure to N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, exhibit notable antitumor properties. For instance, compounds with thiazole rings have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, has been correlated with increased activity against cancer cells .
Case Study: SAR Analysis
A study analyzed several thiazole-based compounds for their anticancer properties. It was found that specific substitutions on the thiazole ring significantly influenced the compounds' potency. For example, compounds with a 3,4-dichlorophenyl substitution showed enhanced growth-inhibitory effects on colorectal cancer cell lines (HT29) compared to those without such modifications .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound this compound may exhibit similar effects as other thiazole compounds that have been tested against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study: Antibacterial Efficacy
In a recent investigation, thiazole derivatives were synthesized and tested for antibacterial activity against various pathogens. The results indicated that modifications in the thiazole structure could enhance antibacterial efficacy, making them promising candidates for further development as antimicrobial agents .
Anticonvulsant Properties
Another area of application is in the treatment of epilepsy and seizure disorders. Thiazole-containing compounds have been evaluated for their anticonvulsant potential in preclinical models. For example, certain analogues displayed significant activity in reducing seizure frequency and severity in animal models .
Case Study: Efficacy in Animal Models
A specific study focused on thiazole derivatives demonstrated that certain structural modifications led to increased efficacy in anticonvulsant activity compared to standard treatments like sodium valproate. The presence of specific functional groups was critical for enhancing the pharmacological profile of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how different structural components of this compound influence its biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases cytotoxicity against cancer cells |
| Thiazole Ring Presence | Essential for antimicrobial activity |
| Carbamoyl Group | Enhances anticonvulsant properties |
The above table summarizes key findings from various studies indicating how specific features within the compound's structure contribute to its overall biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as thiazole/heterocyclic cores, cyclopropanecarboxamide groups, or substituted aryl systems.
Heterocyclic Core Modifications
Compound A : N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide ()
- Structure : Replaces the thiazole with a benzodiazepine ring (a seven-membered ring with two nitrogen atoms).
- Implications: Benzodiazepines are known for their central nervous system activity, but the cyclopropane and 4-chlorophenyl groups may redirect its application toward anticancer or anti-inflammatory targets. The larger ring size increases molecular weight (MW) and may reduce solubility compared to the thiazole-based target compound .
Compound B : N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide ()
- Structure : Features a benzo[d]thiazole core (fused benzene-thiazole system).
- Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting possible overlap in therapeutic applications with the target compound .
Substituent Variations
Compound C : N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide ()
- Structure : Substitutes the thiazole with a 6-methyl-benzothiazole linked to a phenyl group.
- Implications: The methyl group on the benzothiazole may enhance steric hindrance, affecting binding pocket accessibility.
Compound D : N-(4-{[(2-Methoxy-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide ()
- Structure : Replaces the 4-chlorophenyl group with a 2-methoxy-4-methylphenyl moiety.
- Implications : The methoxy and methyl groups introduce electron-donating effects, which could alter electronic distribution and hydrogen-bonding capacity. This may shift selectivity toward different biological targets compared to the electron-withdrawing chlorine in the target compound .
Functional Group Differences
Compound E: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
- Structure : Contains a thiazol-2-amine core with a Schiff base (imine) linkage instead of a carboxamide.
- However, it may offer reversible binding kinetics in enzyme inhibition, unlike the irreversible covalent interactions possible with carboxamides .
Compound F : Azo dye derivative with 4-(4-ethylphenyl)thiazol-2-amine ()
- Structure : Features an azo (-N=N-) group linking the thiazole to a naphthalene-carboxamide.
Comparative Analysis Table
Research Findings and Implications
- Thiazole vs. Benzothiazole/Benzodiazepine : Thiazole-based compounds (Target, D, E) generally exhibit lower molecular weights and higher solubility than benzothiazole or benzodiazepine derivatives, favoring oral bioavailability .
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in Target) enhance stability and target binding in hydrophobic pockets, while electron-donating groups (e.g., methoxy in D) may improve solubility but reduce affinity .
- Functional Group Stability : Carboxamide linkages (Target, B, D) offer hydrolytic stability compared to Schiff bases (E), making them more suitable for long-acting therapeutics .
Preparation Methods
Activation of Cyclopropanecarboxylic Acid
The synthesis begins with the activation of cyclopropanecarboxylic acid to its corresponding acyl chloride or mixed anhydride. This step is critical for facilitating nucleophilic attack in subsequent amide bond formation. In a typical procedure, cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 0–5°C for 2–3 hours. The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion, after which the acyl chloride is isolated by evaporation under reduced pressure.
Key conditions :
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Solvent : Dichloromethane (DCM)
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Temperature : 0–5°C
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Reagents : Thionyl chloride (1.2 equiv)
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Yield : >95% (crude)
Thiazole Core Formation
The thiazole ring is constructed via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioureas. For this compound, 2-bromo-1-(4-chlorophenyl)ethan-1-one is reacted with thiourea in ethanol under reflux for 6–8 hours. The intermediate 2-aminothiazole is then functionalized at the 4-position by alkylation with methyl bromoacetate, introducing a methyl ester group that is later hydrolyzed to the carboxylic acid.
Optimization notes :
Carbamoylation and Final Coupling
The final stage involves coupling the thiazole intermediate with the activated cyclopropanecarboxamide. The carboxylic acid group on the thiazole is first converted to an acyl chloride using SOCl₂, which then reacts with N-[(4-chlorophenyl)methyl]amine in the presence of a base such as triethylamine (TEA). This step is performed in tetrahydrofuran (THF) at room temperature for 12–16 hours, yielding the target compound after purification by column chromatography.
Reaction scheme :
\text{Thiazole-COCl + H}2\text{N-CH}2\text{-(4-Cl-C}6\text{H}4) \xrightarrow{\text{THF, TEA}} \text{N-[4-({[(4-Cl-C}6\text{H}4\text{)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide}
Critical parameters :
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Stoichiometry : A 1:1.1 ratio of acyl chloride to amine ensures complete conversion.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >98% purity.
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis Approach
An alternative method employs solid-phase synthesis to immobilize the thiazole intermediate on Wang resin. This strategy simplifies purification by enabling filtration after each coupling step. The resin-bound thiazole is treated with cyclopropanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. After cleavage from the resin with trifluoroacetic acid (TFA), the crude product is precipitated in cold diethyl ether.
Advantages :
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Reduced purification burden.
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Higher reproducibility for large-scale synthesis.
Limitations :
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Lower overall yield (65–70%) due to incomplete resin loading.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the cyclization step. By subjecting the reaction mixture to 100°C at 300 W for 20 minutes, the thiazole formation time is reduced from 8 hours to 30 minutes. However, this method requires careful temperature control to prevent degradation of heat-sensitive intermediates.
Analytical Characterization and Quality Control
The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Key spectral data include:
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.20–1.35 (m, 4H, cyclopropane CH₂), 3.58 (s, 2H, CH₂CO), 4.40 (d, J = 6.0 Hz, 2H, NCH₂), 7.35–7.45 (m, 4H, Ar-H), 8.20 (s, 1H, thiazole-H).
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IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Purity is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water (65:35) as the mobile phase, with a retention time of 6.8 minutes.
Challenges and Optimization Strategies
Byproduct Formation During Cyclization
The cyclopropane ring is susceptible to ring-opening under acidic conditions, leading to byproducts such as open-chain alkenes. This issue is mitigated by maintaining a neutral pH during the coupling step and using non-polar solvents like toluene for the final reaction.
Scalability Limitations
Large-scale synthesis (>100 g) faces challenges in heat dissipation during exothermic steps, such as acyl chloride formation. Implementing jacketed reactors and dropwise addition of reagents improves temperature control and scalability.
Q & A
Q. What are the key synthetic pathways for synthesizing N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane carboxamide coupling to a thiazole core and functionalization of the 4-chlorobenzylcarbamoyl group. A common approach includes:
Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones.
Carbamoyl Methyl Introduction : Alkylation or coupling reactions using reagents like chloroacetyl chloride.
Cyclopropane Integration : Cyclopropanecarboxylic acid activation (e.g., via EDCl/HOBt) for amide bond formation.
Intermediates are characterized using NMR (¹H/¹³C) for functional group verification and LC-MS to confirm molecular weight .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropane CH₂ groups at δ ~1.2–1.8 ppm) and aromatic signals from the 4-chlorophenyl moiety (δ ~7.3–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₅ClN₃O₂S) with <5 ppm mass accuracy.
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 inhibition for anti-inflammatory potential) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst). For example, Pd/C catalyst loading (0.5–2 mol%) in Suzuki-Miyaura couplings.
- Computational Modeling : Quantum mechanics (DFT) predicts transition states for cyclopropane ring formation, reducing trial-and-error approaches.
- In Situ Monitoring : ReactIR or HPLC tracks intermediate stability to avoid side reactions (e.g., thiazole ring decomposition) .
Q. How do structural modifications (e.g., halogen substitution, cyclopropane ring expansion) impact pharmacological activity?
- Methodological Answer :
- SAR Studies :
- 4-Chlorophenyl Group : Replace with 4-fluorophenyl to assess halogen effects on target binding (e.g., kinase selectivity).
- Cyclopropane Ring : Substitute with bicyclo[1.1.1]pentane to enhance metabolic stability.
- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
Q. What strategies resolve contradictions in biological assay results (e.g., high in vitro activity vs. low cellular uptake)?
- Methodological Answer :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to measure passive diffusion.
- Metabolite Identification : LC-MS/MS detects degradation products in cell lysates.
- Molecular Dynamics (MD) : Simulate membrane interactions to optimize logP (e.g., adding polar groups to thiazole) .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer :
- Docking Studies : AutoDock Vina screens against Pharmaprojects or ChEMBL databases.
- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity or hERG channel inhibition.
- ADMET Profiling : SwissADME predicts bioavailability, BBB penetration, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
